LogP Partition Coefficient: Hexyl Occupies the Functional Midpoint Between Hydrophilic and Lipophilic Homologs
Bis(2-aminoethyl) hexyl phosphate exhibits a computed LogP of 0.532, which is +1.99 units higher than the ethyl homolog (LogP = −1.46) and −1.09 units lower than the octyl homolog (LogP = 1.62) [1][2]. The decyl homolog (C10) shows a LogP of approximately 4.6, representing a further shift of +3.0 log units into the hydrophobic domain . This ~3.5 log unit span across four carbon atoms of chain-length difference means that a change of just two methylene units shifts the partitioning equilibrium by approximately one order of magnitude in organic/aqueous distribution ratio, making the hexyl variant uniquely suited for applications requiring balanced amphiphilicity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.532 (bis(2-aminoethyl) hexyl phosphate, C6) |
| Comparator Or Baseline | Ethyl (C2): LogP = −1.46; Octyl (C8): LogP = 1.62; Decyl (C10): LogP ≈ 4.60 |
| Quantified Difference | ΔLogP = +1.99 vs. ethyl; ΔLogP = −1.09 vs. octyl; ΔLogP ≈ −4.07 vs. decyl |
| Conditions | Computed LogP values reported by SIELC Technologies using proprietary algorithm; ethyl and octyl LogP from the same data source and methodology for internal consistency [1][2]; decyl LogP from ChemRTP/smolecule data . |
Why This Matters
A LogP near 0.5 enables efficient partitioning in both aqueous and organic phases, making the hexyl compound the preferred choice for biphasic extraction systems where either extreme hydrophilicity (C2) or lipophilicity (C8–C16) would compromise mass transfer.
- [1] SIELC Technologies. Bis(2-aminoethyl) hexyl phosphate — Compound Data Sheet. LogP = 0.532. SIELC.com, May 2018. View Source
- [2] SIELC Technologies. Bis(2-aminoethyl) ethyl phosphate — Compound Data Sheet. LogP = −1.46. Bis(2-aminoethyl) octyl phosphate — Compound Data Sheet. LogP = 1.62. SIELC.com, May 2018. View Source
